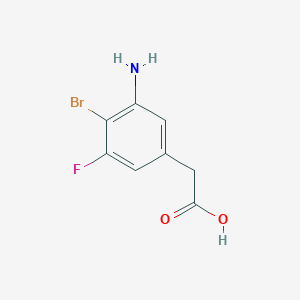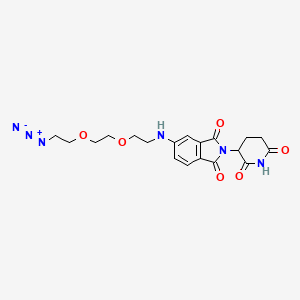
Pomalidomide-5'-PEG2-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5’-PEG2-C2-azide: is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound contains an azide group, which allows for conjugation through click chemistry, making it a valuable building block for the synthesis of targeted protein degraders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of pomalidomide-5’-PEG2-C2-azide involves the conjugation of pomalidomide with a polyethylene glycol (PEG) linker and an azide groupThe reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of pomalidomide-5’-PEG2-C2-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-5’-PEG2-C2-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the conjugation of the compound with various target molecules containing alkyne or strained alkyne groups .
Common Reagents and Conditions:
CuAAC: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or water.
SPAAC: Strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used without the need for a catalyst
Major Products: The major products formed from these reactions are conjugates of pomalidomide-5’-PEG2-C2-azide with various target molecules, which can be used in the development of PROTACs and other targeted protein degradation applications .
Aplicaciones Científicas De Investigación
Pomalidomide-5’-PEG2-C2-azide is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:
Mecanismo De Acción
Pomalidomide-5’-PEG2-C2-azide exerts its effects by recruiting cereblon, a component of the E3 ubiquitin ligase complex, to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker and azide group facilitate the conjugation of pomalidomide to various target ligands, enhancing the specificity and efficacy of the degradation process .
Comparación Con Compuestos Similares
- Pomalidomide-PEG5-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG3-azide
- Pomalidomide-C6-PEG3-butyl azide
Comparison: Pomalidomide-5’-PEG2-C2-azide is unique due to its specific PEG linker length and azide functionality, which provide distinct advantages in terms of solubility, stability, and reactivity. Compared to other similar compounds, it offers a balance between linker length and functional group accessibility, making it a versatile tool for the development of targeted protein degraders .
Propiedades
Fórmula molecular |
C19H22N6O6 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N6O6/c20-24-22-6-8-31-10-9-30-7-5-21-12-1-2-13-14(11-12)19(29)25(18(13)28)15-3-4-16(26)23-17(15)27/h1-2,11,15,21H,3-10H2,(H,23,26,27) |
Clave InChI |
NYWOBSOFTQEALF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)

![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
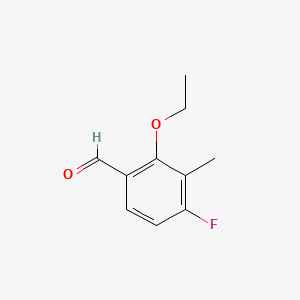
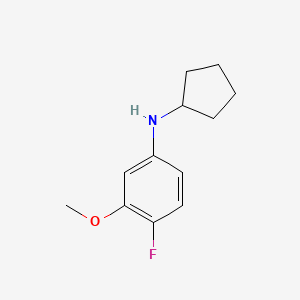
![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)

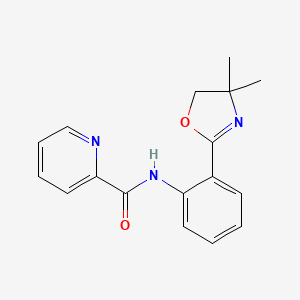
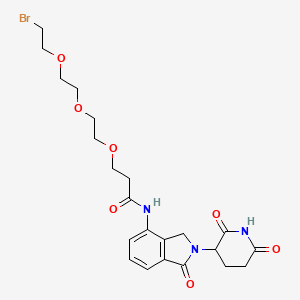
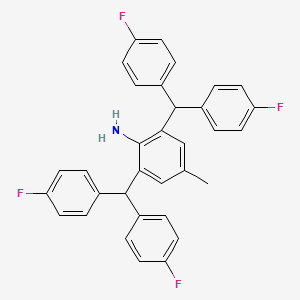

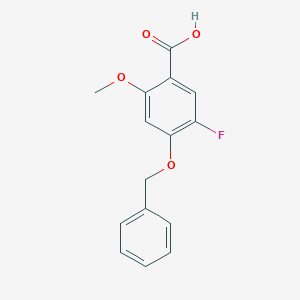
![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
